molecular formula C17H17N3O B7771829 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B7771829
M. Wt: 279.34 g/mol
InChI Key: UIEQRHBRBYGBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with an aminophenyl group, an ethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one typically involves the condensation of 3-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aminophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazolone ring may also play a role in its biological activity by interacting with cellular components and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one: Similar structure but with the amino group in the para position.

    3-(3-Aminophenyl)-2-methyl-1-phenyl-3-pyrazolin-5-one: Similar structure but with a methyl group instead of an ethyl group.

    3-(3-Aminophenyl)-2-ethyl-1-(4-methylphenyl)-3-pyrazolin-5-one: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The combination of the aminophenyl group, ethyl group, and phenyl group on the pyrazolone ring provides distinct chemical properties that can be leveraged in various applications.

Biological Activity

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one, also known by its CAS number 194799-53-6, is a pyrazoline derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure, which includes a pyrazoline ring and several aromatic substituents. The exploration of its biological activity encompasses various pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.

  • Molecular Formula : C17H17N3O
  • Molecular Weight : 279.36 g/mol
  • LogP : 3.489 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 52.95 Ų

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that pyrazoline derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds may exert their effects on inflammatory pathways.

2. Analgesic Effects

The analgesic potential of this compound has been evaluated through various animal models. In one study, the administration of this compound resulted in a significant reduction in pain response in models of acute and chronic pain. The mechanism appears to involve modulation of pain pathways, likely through inhibition of cyclooxygenase (COX) enzymes.

3. Anticancer Properties

Recent investigations have focused on the anticancer activity of pyrazoline derivatives, including this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HCT116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma). The compound's ability to disrupt cellular proliferation and induce cell cycle arrest has been linked to its structural features.

Data Table: Summary of Biological Activities

Activity TypeModel/MethodologyResultReference
Anti-inflammatoryCytokine production assayInhibition of pro-inflammatory cytokines
AnalgesicAnimal pain modelsSignificant pain reduction
AnticancerCell viability assays (HCT116, HEP2)Induction of apoptosis

Case Study 1: Anti-inflammatory Mechanism

In a controlled study, researchers examined the anti-inflammatory effects of various pyrazoline derivatives, including this compound. The results indicated that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Efficacy

Another investigation assessed the analgesic properties using the formalin test in rats. The results demonstrated that treatment with this pyrazoline derivative significantly decreased both phases of pain response, indicating its dual action as an analgesic.

Case Study 3: Anticancer Activity

The anticancer effects were evaluated using various human cancer cell lines. The compound exhibited IC50 values in the micromolar range against colorectal and epidermoid carcinoma cells, supporting its potential development as an anticancer agent.

Properties

IUPAC Name

5-(3-aminophenyl)-1-ethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-19-16(13-7-6-8-14(18)11-13)12-17(21)20(19)15-9-4-3-5-10-15/h3-12H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEQRHBRBYGBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N1C2=CC=CC=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.